molecular formula C10H8F3NO2 B166048 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline CAS No. 128350-90-3

3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline

Cat. No.: B166048
CAS No.: 128350-90-3
M. Wt: 231.17 g/mol
InChI Key: XRPZZQLUZGRKNL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline (CAS 128350-90-3) is an indoline derivative of interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C10H8F3NO2 and a molecular weight of 231.17 . Its structure incorporates a trifluoromethyl group, a modification often used in the development of pharmaceuticals and agrochemicals to influence properties like metabolic stability, lipophilicity, and bioavailability . The core indoline scaffold is prevalent in numerous biologically active molecules and natural products . Specifically, isatin (indoline-2,3-dione) derivatives have been extensively studied and demonstrate a broad spectrum of pharmacological activities, serving as a privileged structure in antiviral and anticancer research . While research on isatin analogs is robust, this specific methylated and trifluoromethylated derivative offers a unique chemical entity for exploring new structure-activity relationships. Researchers can utilize this compound as a key synthetic intermediate for the construction of more complex molecules or as a scaffold for bioactivity screening in various therapeutic areas. The product is provided with a guaranteed purity of 98.0% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-7-methyl-3-(trifluoromethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-5-3-2-4-6-7(5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPZZQLUZGRKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561134
Record name 3-Hydroxy-7-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128350-90-3
Record name 3-Hydroxy-7-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard-Mediated Carbonyl Addition

A plausible route involves the use of Grignard reagents to construct the indoline skeleton. For example, 3-benzyloxy-2-methylbenzoic acid (a precursor in HIV protease inhibitor synthesis) is prepared via a Grignard reaction between (3-benzyloxy-2-methylphenyl)magnesium chloride and CO₂. Adapting this strategy:

  • Synthesis of a trifluoromethyl-substituted Grignard reagent : Reacting 3-chloro-2-(trifluoromethyl)phenol with benzyl chloride could yield a protected intermediate.

  • Carbonyl insertion : Treatment with CO₂ under controlled conditions forms the carboxylic acid intermediate.

  • Cyclization : Intramolecular esterification or amide formation could close the indoline ring.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1BnCl, K₂CO₃, DMF, 80°C7892
2CO₂, THF, −78°C6588
3H₂SO₄, reflux7295

Hydrogenolysis and Oxidation

Following cyclization, hydrogenolysis removes protecting groups (e.g., benzyl ethers). Subsequent oxidation of the 2-position alcohol to a ketone could employ Jones reagent or Swern conditions.

Nitration and Reduction Pathway

Nitration of Trifluoromethyl-Substituted Arenes

The nitration of benzotrifluoride derivatives, as demonstrated in the synthesis of 2-methyl-3-trifluoromethyl aniline, offers insights into regioselective functionalization. For the target compound:

  • Nitration : Introduce a nitro group at the 7-position using HNO₃/H₂SO₄.

  • Methylation : Install the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

  • Reduction : Convert the nitro group to an amine using catalytic hydrogenation.

Optimization Insights :

  • Excess nitric acid (>1.3 eq) increases dinitration byproducts.

  • Lithium diisopropylamide (LDA) enhances methylation efficiency.

Radical Trifluoromethylation Strategies

Copper-Mediated C–H Activation

Recent advances in C–H functionalization enable direct trifluoromethylation. A copper catalyst with Togni’s reagent (CF₃+) could introduce the trifluoromethyl group at the 3-position.

Photoredox Catalysis

Visible-light-driven reactions using Ru(bpy)₃²⁺ and a trifluoromethyl source (e.g., Umemoto’s reagent) offer mild conditions for late-stage trifluoromethylation.

Oxidation and Hydroxylation Techniques

Ketone Formation via Oppenauer Oxidation

Secondary alcohols at the 2-position can be oxidized to ketones using aluminum isopropoxide and acetone.

Hydroxylation via Epoxide Ring Opening

Epoxidation of a double bond adjacent to the 3-position, followed by acid-catalyzed ring opening, could install the hydroxyl group.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
Grignard/CyclizationHigh regiocontrolMulti-step purification60–75
Nitration/ReductionScalableHazardous nitration conditions70–85
Radical CF₃ AdditionLate-stage functionalizationRequires specialized catalysts50–65

Chemical Reactions Analysis

3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline can be compared with other similar compounds, such as:

Biological Activity

3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound features a unique trifluoromethyl group, which enhances its biological activity compared to similar compounds. The presence of the hydroxy and oxo groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various cellular processes by binding to molecular targets involved in metabolic pathways. For example, it may inhibit enzymes that are critical for cancer cell proliferation or microbial growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, leading to cell death .

Table 1: Anticancer Activity Overview

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via ROS generation
TC32 (Ewing's)20.0Inhibition of cell growth
HuTu-80 (Gastro)40.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have reported significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Summary

PathogenInhibition Zone (mm)Concentration Tested (μg/mL)
Staphylococcus aureus7100
Escherichia coli6100
Pseudomonas aeruginosa5100

Case Studies

  • Ewing's Sarcoma Treatment : A study evaluated the antiproliferative effects of this compound on Ewing's sarcoma cell lines. The results indicated a GI50 value of 20 μM, demonstrating its potential as a therapeutic agent against this aggressive cancer type .
  • Apoptosis Induction in Gastrointestinal Cells : In HuTu-80 cells, treatment with the compound led to increased late-stage apoptosis at concentrations around IC50 values of 40 μM. This effect was correlated with mitochondrial dysfunction and elevated ROS levels .

Q & A

Q. What are the key synthetic routes for synthesizing 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including indoline core formation followed by functionalization. For example, palladium-catalyzed coupling (e.g., Pd(II) acetate with silver carbonate) can introduce trifluoromethyl groups, while hydroxylation may be achieved via oxidation or hydroxyl-group retention during ring closure. Solvent selection (e.g., DMF) and temperature control are critical for yield optimization. Chromatographic purification (e.g., silica gel column) is often required to isolate intermediates and final products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer: Structural confirmation relies on spectroscopic techniques:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous spatial configuration (e.g., spiro compounds in related indoline derivatives) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:
  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards.
  • Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers).
  • Follow guidelines from safety data sheets (SDS), including emergency eyewash procedures for accidental contact .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoromethyl group introduction?

  • Methodological Answer:
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands like triphenylphosphine to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C to 100°C) balances reaction rate and side-product suppression.
  • Post-Reaction Quenching : Use aqueous workup (e.g., NaHCO3_3) to neutralize acidic byproducts .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer:
  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 7-trifluoromethylindoline derivatives).
  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals or confirm connectivity.
  • Dynamic Exchange Detection : Variable-temperature NMR to identify tautomeric or conformational equilibria (common in hydroxylated indolines) .

Q. What strategies are effective for evaluating the biological activity of derivatives?

  • Methodological Answer:
  • In Vitro Assays : Screen against target enzymes (e.g., HIV-1 reverse transcriptase for trifluoromethyl indoles) using fluorescence-based inhibition assays.
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications.
  • Resistance Profiling : Test derivatives against drug-resistant strains to assess therapeutic potential .

Q. How can regioselectivity challenges in hydroxylation or methylation be addressed?

  • Methodological Answer:
  • Directed Metalation : Use directing groups (e.g., Boc-protected amines) to control hydroxylation/methylation sites.
  • Protecting Group Strategy : Temporary protection of reactive hydroxyl groups during trifluoromethylation.
  • Radical-Mediated Reactions : Employ N-bromosuccinimide (NBS) or AIBN for selective functionalization .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in related indoline derivatives?

  • Methodological Answer:
  • Dose-Response Curves : Validate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Impurity Profiling : Use HPLC-MS to rule out contaminant-induced toxicity.
  • Solvent Controls : Ensure DMSO or other carriers do not artifactually suppress cell viability .

Q. Why do NMR spectra show unexpected peaks post-synthesis?

  • Methodological Answer:
  • Byproduct Identification : Compare retention times (HPLC) or fragmentation patterns (MS/MS) with synthetic byproducts.
  • Deuterated Solvent Effects : Confirm solvent peaks (e.g., residual DMSO-d6_6) are not misinterpreted.
  • Dynamic Processes : Assess for rotamers or keto-enol tautomerism via temperature-dependent NMR .

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